molecular formula C17H18O B1360493 3',5'-Dimethyl-3-phenylpropiophenone CAS No. 898764-33-5

3',5'-Dimethyl-3-phenylpropiophenone

Cat. No.: B1360493
CAS No.: 898764-33-5
M. Wt: 238.32 g/mol
InChI Key: LEUDXBDQVFAKCH-UHFFFAOYSA-N
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Description

3’,5’-Dimethyl-3-phenylpropiophenone is a chemical compound with the molecular formula C17H18O . It has a molecular weight of 238.32 g/mol .


Molecular Structure Analysis

The molecular structure of 3’,5’-Dimethyl-3-phenylpropiophenone consists of a propiophenone core with two methyl groups and a phenyl group attached . The exact 3D structure is not provided in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,5’-Dimethyl-3-phenylpropiophenone are not fully detailed in the search results. It is known that it has a molecular weight of 238.32 g/mol .

Scientific Research Applications

  • Electrochemical Sensor Development : Beitollahi et al. (2012) discussed the use of a carbon paste electrode modified with carbon nanotubes and 5-amino-3′,4′-dimethyl-biphenyl-2-ol for the detection of isoproterenol, acetaminophen, and N-acetylcysteine, highlighting its electrochemical properties (Beitollahi, Mohadesi, Mohammadi, & Akbari, 2012).

  • Synthesis Techniques : Xu, Wan, Mao, & Pan (2010) described a method for synthesizing 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation, demonstrating the compound's utility in chemical synthesis (Xu, Wan, Mao, & Pan, 2010).

  • Stereochemistry and Bonding Studies : Turner et al. (2003) explored the synthesis, stereochemistry, bonding, and fluxionality of 2-(inden-3-yl)phenols and their cyclopentadienyl titanium derivatives, contributing to the understanding of the compound's stereochemical properties (Turner, Thorn, Swartz, Chesnut, Fanwick, & Rothwell, 2003).

  • Organic Compound Reactions : Insuasty, Abonía, Quiroga, Salcedo, Kolshorn, & Meier (2000) investigated the reaction of o-phenylenediamine with 3-dimethylaminopropiophenone hydrochlorides, yielding various benzodiazepine derivatives, which are important in organic chemistry (Insuasty, Abonía, Quiroga, Salcedo, Kolshorn, & Meier, 2000).

  • Probing Organized Systems : Bohne, Barra, Boch, Abuin, & Scaiano (1992) utilized molecules like xanthone and 4,4′-dimethylbenzophenone as probes in organized systems, including cyclodextrin complexes, to study processes involving mobility and reactivity (Bohne, Barra, Boch, Abuin, & Scaiano, 1992).

  • Phenolic Reagents Research : Donnelly, Fox, & Hoey (1979) worked on 2,3-Dibromo-3-phenylpropiophenones, which eliminated bromine and hydrogen bromide in reactions with dimethyloxosulphonium methylide, leading to a variety of heterocyclic products, contributing to the field of organic synthesis (Donnelly, Fox, & Hoey, 1979).

Safety and Hazards

The safety and hazards associated with 3’,5’-Dimethyl-3-phenylpropiophenone are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-13-10-14(2)12-16(11-13)17(18)9-8-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDXBDQVFAKCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643980
Record name 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-33-5
Record name 1-Propanone, 1-(3,5-dimethylphenyl)-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dimethylphenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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